![molecular formula C16H12N2O2 B1605766 3-Hydroxy-n-pyridin-2-yl-2-naphthamide CAS No. 24445-26-9](/img/structure/B1605766.png)
3-Hydroxy-n-pyridin-2-yl-2-naphthamide
Overview
Description
3-Hydroxy-n-pyridin-2-yl-2-naphthamide is a specialty product for proteomics research . It has a molecular formula of C16H12N2O2 and a molecular weight of 264.279 .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-n-pyridin-2-yl-2-naphthamide consists of 16 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 264.279 Da and the monoisotopic mass is 264.089874 Da .Physical And Chemical Properties Analysis
3-Hydroxy-n-pyridin-2-yl-2-naphthamide has a molecular formula of C16H12N2O2 and a molecular weight of 264.279 . More detailed physical and chemical properties may be found in databases like PubChem and ChemSpider .Scientific Research Applications
Chemodivergent Synthesis
The compound plays a crucial role in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . It is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .
Medicinal Applications
N-(pyridin-2-yl)amides, which can be synthesized using this compound, have significant biological and therapeutic value . They are found in many pharmaceutical molecules due to their varied medicinal applications .
Synthesis of N-heterocycles
The compound can be used for the facile conversion into N-heterocycles . This includes the synthesis of 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine .
Inhibition of Collagen Synthesis
N 2,N 4 -bis (2-methoxyethyl)pyridine-2,4-dicarboxamide (HOE-077), a prodrug of pyridine-2,4-dicarboxylic acid (24PDC), can inhibit collagen synthesis in rat and dog models . This compound plays a role in the synthesis of such inhibitors .
Photophysical Behavior
The compound exhibits intricate photophysical behavior . Its multiple emission properties originate from the copresence of an extended polycyclic nitrogen-rich moiety and a fragment having partial conformational freedom .
properties
IUPAC Name |
3-hydroxy-N-pyridin-2-ylnaphthalene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-14-10-12-6-2-1-5-11(12)9-13(14)16(20)18-15-7-3-4-8-17-15/h1-10,19H,(H,17,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRLXUJXDQNSFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=CC=N3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333089 | |
Record name | 3-hydroxy-n-pyridin-2-yl-2-naphthamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49680493 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Hydroxy-n-pyridin-2-yl-2-naphthamide | |
CAS RN |
24445-26-9 | |
Record name | 3-hydroxy-n-pyridin-2-yl-2-naphthamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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